molecular formula C17H25N3O6S B13170309 N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-methoxy-4-nitrobenzamide CAS No. 79893-23-5

N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-methoxy-4-nitrobenzamide

Cat. No.: B13170309
CAS No.: 79893-23-5
M. Wt: 399.5 g/mol
InChI Key: AHGRUFWMUYBFSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

79893-23-5

Molecular Formula

C17H25N3O6S

Molecular Weight

399.5 g/mol

IUPAC Name

N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxy-4-nitrobenzamide

InChI

InChI=1S/C17H25N3O6S/c1-4-19-8-6-7-12(19)11-18-17(21)13-9-16(27(24,25)5-2)14(20(22)23)10-15(13)26-3/h9-10,12H,4-8,11H2,1-3H3,(H,18,21)

InChI Key

AHGRUFWMUYBFSG-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)[N+](=O)[O-])S(=O)(=O)CC

Origin of Product

United States

Preparation Methods

Reaction Conditions:

  • Reagents: 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid, triethylamine
  • Solvent: Acetone or tetrahydrofuran (THF)
  • Temperature: Typically maintained at 0°C to ambient temperature
  • Methodology: Acid activation using chloroformates (e.g., ethyl chloroformate) to form reactive intermediates, facilitating amide bond formation with amine derivatives

Research Findings:

  • Patents indicate the use of ethyl chloroformate in the presence of triethylamine to activate the carboxylic acid, forming an acyl intermediate that reacts with amines to produce benzamide derivatives.
  • Yield efficiencies reported range from approximately 61% to 74%, depending on specific reaction conditions and purification steps.

Preparation of the Amine Intermediate: (1-Ethylpyrrolidin-2-yl)methanamine

The key amine component, (1-Ethylpyrrolidin-2-yl)methanamine , can be synthesized via reductive amination or nucleophilic substitution pathways.

Methodology:

  • Starting Material: (R)-(1-Ethylpyrrolidin-2-yl)methanamine, obtained through reductive amination of pyrrolidine derivatives or from commercial sources
  • Reaction Conditions: Dissolution in solvents like acetone or tetrahydrofuran, with bases such as triethylamine or 4-methyl-morpholine
  • Activation: Use of chloroformates (e.g., isopropyl chloroformate) to generate reactive intermediates for subsequent coupling

Experimental Data:

  • The synthesis involves dissolving the amine in an inert solvent, cooling to 0°C, and adding chloroformates dropwise to form carbamate or urea intermediates.
  • Yields of the amine derivative are typically high (~66-70%) under optimized conditions.

Coupling to Form the Final Benzamide

The final step involves coupling the activated benzamide precursor with (1-Ethylpyrrolidin-2-yl)methanamine to produce the target compound.

Procedure:

  • The benzamide precursor, activated with ethyl chloroformate, is reacted with the amine in the presence of bases like triethylamine.
  • The reaction is performed at low temperatures (0°C to 20°C) to control the exothermic coupling process.
  • After completion, the mixture is worked up by aqueous extraction, washing, and crystallization to isolate the pure compound.

Yield and Purity:

  • Reported yields are approximately 66-74%, with high chiral and chemical purity (>99%) confirmed via NMR and chromatographic techniques.

Final Functionalization: Nitro Group Introduction

The nitro group at the 4-position of the benzene ring is introduced via nitration of the aromatic ring, typically using a mixture of concentrated nitric and sulfuric acids.

Conditions:

  • Reagents: Nitric acid, sulfuric acid
  • Temperature: Controlled at 0°C to prevent over-nitration
  • Outcome: Selective nitration yields the nitrobenzamide derivative with high regioselectivity.

Summary of the Synthesis Pathway

Step Description Reagents Solvent Temperature Yield References
1 Synthesis of benzamide core Ethyl chloroformate, triethylamine Acetone/THF 0°C to RT 61-74%
2 Preparation of (1-Ethylpyrrolidin-2-yl)methanamine Reductive amination or nucleophilic substitution Acetone/Tetrahydrofuran 0°C 66-70%
3 Coupling of benzamide with amine Ethyl chloroformate, triethylamine Acetone/THF 0°C to RT 66-74%
4 Nitration of aromatic ring Nitric acid, sulfuric acid Cold (0°C) 0°C High regioselectivity Standard nitration procedures

Notes on Methodology and Optimization

  • Reaction temperatures are crucial to control selectivity and prevent side reactions.
  • Purification typically involves crystallization, solvent washes, and chromatography.
  • Chiral purity is maintained through controlled reaction conditions and the use of enantiomerically pure starting materials.

Chemical Reactions Analysis

Types of Reactions

N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-methoxy-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove the nitro group or reduce other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives.

Scientific Research Applications

N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-methoxy-4-nitrobenzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or tool for studying biological processes.

    Medicine: Research may explore its potential as a therapeutic agent or drug candidate.

    Industry: The compound could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-methoxy-4-nitrobenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-methoxy-4-nitrobenzamide
  • CAS No.: 79893-23-5
  • Molecular Formula : C₁₇H₂₅N₃O₆S
  • Molecular Weight : 399.5 g/mol
  • Key Features: A benzamide derivative with a pyrrolidinylmethyl side chain, substituted with ethylsulfonyl (C₂H₅SO₂), methoxy (OCH₃), and nitro (NO₂) groups at positions 5, 2, and 4 of the aromatic ring, respectively .

Applications : Primarily used as an intermediate or building block in pharmaceutical synthesis, particularly for antipsychotic drug development .

Comparison with Structurally Similar Compounds

Amisulpride (CAS 71675-85-9)

  • IUPAC Name: 4-Amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide
  • Molecular Weight : 369.5 g/mol
  • Key Differences: Substitution at position 4: Amino (-NH₂) group in amisulpride vs. nitro (-NO₂) in the target compound. Pharmacological Role: Amisulpride is a clinically approved antipsychotic drug acting as a D2 and 5-HT7 receptor antagonist . Solubility: Practically insoluble in water . Synthesis: Synthesized from 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid and enantiopure pyrrolidinylmethyl amines .

Sulpiride (CAS 15676-16-1)

  • IUPAC Name: (±)-5-(Aminosulfonyl)-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide
  • Key Differences: Substitution at position 5: Aminosulfonyl (-SO₂NH₂) in sulpiride vs. ethylsulfonyl (-SO₂C₂H₅) in the target compound. Pharmacology: Non-typical antipsychotic with lower receptor affinity compared to amisulpride; bioavailabilty 25–35% and half-life ~7 hours .

5-[(Dimethylsulfamoyl)amino]-N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxybenzamide (CAS 68256-02-0)

  • Key Differences: Substitution at position 5: Dimethylsulfamoyl (-SO₂N(CH₃)₂) group.

N-[(1-Ethylpyrrolidin-2-yl)methyl]-5-(ethylthio)-2-methoxybenzamide Phosphate (CAS 23694-15-7)

  • Key Differences :
    • Substitution at position 5: Ethylthio (-SC₂H₅) vs. ethylsulfonyl (-SO₂C₂H₅) .
    • Oxidation State : Thioether (S) in this compound contrasts with sulfonyl (SO₂) in the target compound, impacting metabolic stability and reactivity .

Structural and Functional Analysis

Substituent Effects on Pharmacological Activity

Compound Position 4 Position 5 Bioactivity
Target Compound -NO₂ -SO₂C₂H₅ Intermediate; potential prodrug
Amisulpride -NH₂ -SO₂C₂H₅ D2/5-HT7 antagonist; antipsychotic
Sulpiride -H -SO₂NH₂ Antipsychotic; lower potency
Dimethylsulfamoyl Derivative -H -SO₂N(CH₃)₂ Modified receptor interaction
  • Nitro Group: The -NO₂ group in the target compound may act as a prodrug motif, metabolically reduced to -NH₂ (as in amisulpride) to enhance bioavailability .
  • Sulfonyl vs. Thio : Sulfonyl groups improve metabolic stability compared to thioethers, which are prone to oxidation .

Physicochemical Properties

Property Target Compound Amisulpride Sulpiride
Molecular Weight 399.5 369.5 341.4
Water Solubility Low (predicted) Insoluble Moderate
LogP (Predicted) ~2.1 ~1.8 ~1.5

    Biological Activity

    N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-methoxy-4-nitrobenzamide, identified by its CAS number 79893-23-5, is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    The compound features several key functional groups including a nitro group, a sulfonyl group, and a methoxy group, which contribute to its biological activity. The molecular formula is C17H25N3O6SC_{17}H_{25}N_{3}O_{6}S with a molecular weight of approximately 399.5 g/mol .

    1. Antimicrobial Activity

    Nitro-containing compounds are known for their antimicrobial properties. The nitro group in this compound may undergo reduction to form reactive intermediates that can bind to DNA, leading to cell death . This mechanism is similar to that observed in other nitro compounds like metronidazole, which is effective against Helicobacter pylori and various other pathogens.

    2. Anti-inflammatory Properties

    Research indicates that nitro compounds can modulate inflammatory responses. The presence of the nitro group may enhance the compound's ability to inhibit enzymes associated with inflammation, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . This suggests potential applications in treating inflammatory diseases.

    3. Antineoplastic Activity

    Recent studies have highlighted the potential of nitrobenzamide derivatives in cancer therapy. The compound may exhibit cytotoxic effects against cancer cells through mechanisms involving apoptosis and cell cycle arrest . The specific pathways remain an area for further investigation.

    Research Findings and Case Studies

    Several studies have investigated the biological activity of similar nitro-containing compounds, providing insights into their efficacy:

    StudyFindings
    Study 1 Nitro compounds showed significant antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) ranging from 20 μM to 30 μM .
    Study 2 A series of nitrobenzamide derivatives were evaluated for anti-inflammatory effects, demonstrating potent inhibition of iNOS and COX-2 in vitro .
    Study 3 In vivo studies indicated that certain nitro derivatives reduced tumor growth in mouse models, suggesting potential as chemotherapeutic agents .

    Q & A

    Q. What synthetic routes are most effective for preparing N-((1-Ethylpyrrolidin-2-yl)methyl)-5-(ethylsulfonyl)-2-methoxy-4-nitrobenzamide?

    The compound is synthesized via nucleophilic substitution of benzoyl chlorides with (S)-1-ethylpyrrolidine-2-methylamine. Regiospecific lithiation of halogenated precursors (e.g., 5-bromo-2,3-dimethoxybenzoic acid) followed by electrophilic substitution with ethylsulfonyl or nitro groups is critical. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity (>95%) .

    Q. How can the structural integrity of this compound be validated post-synthesis?

    Use a combination of ¹H/¹³C NMR (e.g., δ 8.2 ppm for nitro protons, δ 3.5–4.0 ppm for pyrrolidinyl methylene) and high-resolution mass spectrometry (HRMS) to confirm molecular weight (calculated: 435.18 g/mol). X-ray crystallography may resolve stereochemical ambiguities in the pyrrolidinyl moiety .

    Q. What in vitro assays are suitable for preliminary pharmacological profiling?

    • Dopamine D2 receptor binding assays : Radioligand displacement using [³H]spiperone in rat striatal membranes (IC₅₀ values typically <5 nM indicate high potency).
    • CYP450 inhibition screening : Liver microsome assays to assess metabolic stability .

    Advanced Research Questions

    Q. How do in vivo behavioral studies correlate with in vitro dopamine receptor binding data?

    Inhibition of apomorphine-induced behaviors (e.g., climbing, sniffing) in rodent models at doses of 0.1–1.0 mg/kg demonstrates functional antagonism of D2 receptors. Dose-response curves should be cross-validated with plasma exposure levels via LC-MS/MS pharmacokinetic analysis .

    Q. What structural modifications optimize selectivity for dopamine receptor subtypes?

    • 5-Substituent SAR : Bulky groups (e.g., ethylsulfonyl) enhance D2 affinity but may reduce D3/D4 selectivity.
    • Pyrrolidine methylation : N-Ethyl groups improve blood-brain barrier penetration compared to unsubstituted analogs.
    • Nitro vs. methoxy positioning : Para-nitro groups enhance electrostatic interactions with receptor residues .

    Q. How does the ethylsulfonyl group influence solubility and formulation?

    The sulfonyl group increases polarity (logP ≈ 2.1), improving aqueous solubility (~15 mg/mL in PBS pH 7.4). For in vivo studies, use nanoparticle encapsulation (e.g., PLGA polymers) to enhance bioavailability .

    Q. How to resolve contradictions in binding affinity data across studies?

    • Assay conditions : Compare buffer pH (7.4 vs. 6.8) and membrane preparation methods (e.g., detergent use).
    • Radioligand choice : [³H]Spiperone may overestimate affinity due to slow dissociation kinetics. Validate with [³H]Raclopride for competitive binding .

    Q. What strategies mitigate instability of the nitro group under reducing conditions?

    Avoid catalytic hydrogenation during derivatization. Instead, use selective nitro reduction with SnCl₂/HCl or enzymatic methods (e.g., nitroreductases) to preserve the sulfonyl moiety .

    Q. How to identify major metabolites in preclinical species?

    • Phase I metabolites : Use hepatic microsomes + NADPH to detect N-deethylation or sulfonyl reduction.
    • Phase II metabolites : Incubate with UDP-glucuronosyltransferase (UGT) to identify glucuronide conjugates .

    Q. What computational models predict interactions with off-target receptors?

    • Molecular docking : Simulate binding to serotonin 5-HT2A or adrenergic α1 receptors using crystal structures (PDB: 6CM4, 7BVQ).
    • Pharmacophore modeling : Map electrostatic potentials of the nitro and sulfonyl groups to assess off-target risks .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.